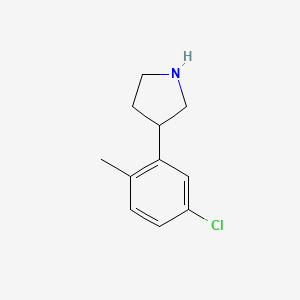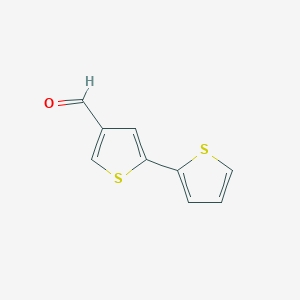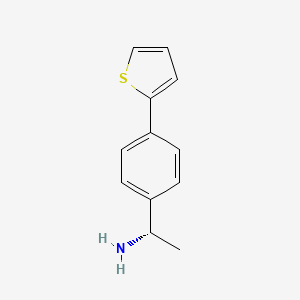
6-(Trifluoromethyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinones It is characterized by the presence of a trifluoromethyl group attached to the phthalazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)phthalazin-1(2H)-one typically involves the use of palladium-catalyzed intramolecular oxidative C–H/C–H cross-coupling reactions. One such method involves the cyclization of N′-methylenebenzohydrazides via electrophilic ortho-palladation and subsequent C-arylation of the carbon–nitrogen double bond . This reaction is carried out under oxidative conditions, often using palladium(II) acetate as the catalyst and a suitable oxidant such as molecular oxygen or a peroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反応の分析
Types of Reactions
6-(Trifluoromethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the phthalazinone core.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of phthalazinone derivatives.
科学的研究の応用
6-(Trifluoromethyl)phthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential neuroprotective and anti-neuroinflammatory properties. It has shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells.
Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
作用機序
The mechanism of action of 6-(Trifluoromethyl)phthalazin-1(2H)-one involves the inhibition of specific molecular targets and pathways. For instance, it has been observed to inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These effects are mediated through interactions with key proteins and enzymes involved in these pathways.
類似化合物との比較
Similar Compounds
Phthalazinone: The parent compound without the trifluoromethyl group.
6-Methylphthalazin-1(2H)-one: A derivative with a methyl group instead of a trifluoromethyl group.
6-Chlorophthalazin-1(2H)-one: A derivative with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)phthalazin-1(2H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its non-fluorinated counterparts.
特性
分子式 |
C9H5F3N2O |
|---|---|
分子量 |
214.14 g/mol |
IUPAC名 |
6-(trifluoromethyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-7-5(3-6)4-13-14-8(7)15/h1-4H,(H,14,15) |
InChIキー |
KIAJGOCTROHKJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)

![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13203316.png)
methanol](/img/structure/B13203319.png)
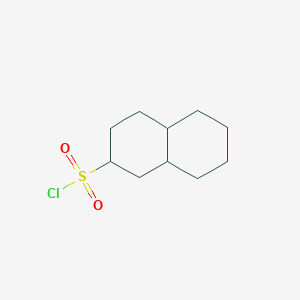
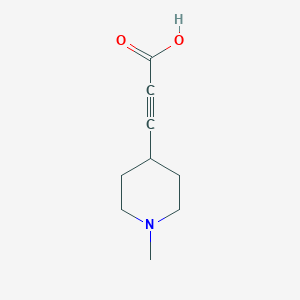

![2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)

![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)
